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Compound of Interest

Compound Name: Euparone

Cat. No.: B158459

Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for
Euparone from its initial characterization could not be retrieved. Therefore, this guide presents
a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-
hydroxybenzofuran, to illustrate the principles and data presentation requested. This
synthesized data is based on typical spectroscopic values for benzofuran derivatives and
serves as an educational tool for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for a
representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to
be a valuable resource for researchers involved in the characterization of natural products and
related synthetic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-
hydroxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (500 MHz, CDCls)
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. . Coupling
Chemical Shift o . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
7.65 S - 1H H-4
7.21 S - 1H H-7
7.10 S - 1H H-3
11.50 S - 1H 6-OH
2.60 S - 3H 2-COCHs
2.55 S - 3H 5-COCHs

Table 2: 3C NMR Spectroscopic Data (125 MHz, CDCIs)

Chemical Shift (8) ppm Assighment
198.5 5-C=0
192.0 2-C=0
160.2 C-6

155.8 C-7a
152.1 C-2
128.4 C-3a
121.0 C-5
115.3 C-4
108.7 C-3
105.1 C-7

26.8 2-COCHs
26.5 5-COCHs
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Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron lonization, 70 eV)

miz Relative Intensity (%) Assighment
218 100 [M]*

203 85 [M - CHs]*

175 60 [M - COCHs]*
147 45 [M - 2COCHs]*

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm—?)

Intensity

Assignment

3450 Broad, Strong O-H stretch (phenolic)

1685 Strong C=0 stretch (aryl ketone)
C=0 stretch (a,B-unsaturated

1640 Strong
ketone)

1610, 1580 Medium C=C stretch (aromatic)

1250 Strong C-O stretch (aryl ether)

850 Medium C-H bend (aromatic)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data (Methanol)
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Amax (nm) Molar Absorptivity (g)
245 25,000
280 18,000
350 12,000

Experimental Protocols
NMR Spectroscopy

A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated
chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal standard. *H and
13C NMR spectra were recorded on a 500 MHz NMR spectrometer. For *H NMR, 32 scans
were acquired with a relaxation delay of 1 second. For 13C NMR, 1024 scans were acquired

with a relaxation delay of 2 seconds.

Mass Spectrometry

Mass spectra were obtained on a mass spectrometer using electron ionization (El) at 70 eV.
The sample was introduced via a direct insertion probe. The ion source temperature was
maintained at 200 °C.

IR Spectroscopy

The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a
potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and
pressing the mixture into a thin disk.

UV-Vis Spectroscopy

The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock
solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This
solution was then diluted to an appropriate concentration to obtain absorbance values within
the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to
800 nm, using methanol as the blank.
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Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.
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Spectroscopic analysis workflow.

 To cite this document: BenchChem. [Spectroscopic Data of Euparone: An In-depth Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b158459#euparone-spectroscopic-data-nmr-ms-ir-uv-
Vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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